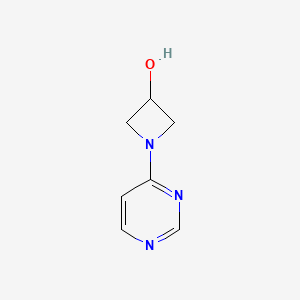

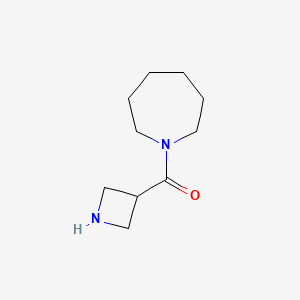

1-(Azetidine-3-carbonyl)azepane

説明

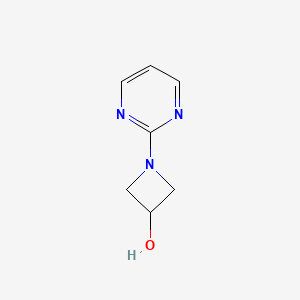

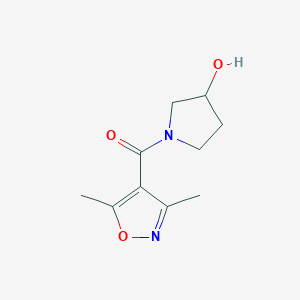

1-(Azetidine-3-carbonyl)azepane, commonly known as ACZA, is a heterocyclic compound that belongs to the family of azepanes. It is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom .

Synthesis Analysis

The synthesis of azetidines, such as 1-(Azetidine-3-carbonyl)azepane, can be achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis

Azetidines are four-membered nitrogen-containing heterocycles . They have a well-defined, three-dimensional structure of these sp3-rich scaffolds . This structure not only provides access to unique chemical space but is also correlated to improved pharmacokinetic properties and toxicological benefits .科学的研究の応用

Synthesis of Functionalized Azetidines

The compound can be used in the synthesis of functionalized azetidines through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This is one of the most efficient ways to synthesize functionalized azetidines .

Visible Light-Enabled Aza Paternò-Büchi Reactions

The compound can be used in visible light-enabled aza Paternò-Büchi reactions. This approach provides a mild and selective method for yielding bicyclic azetidines in high yields and diastereoselectivity .

Development of Novel Synthetic Methods

The compound can be used in the development of novel and innovative synthetic methods. For instance, the Schindler lab has focused on the discovery of new reactions between carbonyl compounds and alkenes .

Drug Discovery

Azetidines have found increased use in drug discovery as rigid amine backbones or as bioisosteres for larger ring analogs . Therefore, “1-(Azetidine-3-carbonyl)azepane” could potentially be used in the development of new drugs.

Construction of Four-Membered Carbocyclic and Heterocyclic Organic Compounds

The [2 + 2] photocycloaddition reaction is a powerful tool for the construction of four-membered carbocyclic and heterocyclic organic compounds . Therefore, “1-(Azetidine-3-carbonyl)azepane” could be used in the synthesis of these compounds.

Synthesis of Complex Natural Products

There exist numerous examples in the literature, in which [2 + 2] photocycloaddition reactions have been used for the synthesis of complex natural products . Therefore, “1-(Azetidine-3-carbonyl)azepane” could potentially be used in the synthesis of these natural products.

作用機序

Target of Action

Azetidines are used in organic synthesis and medicinal chemistry

Mode of Action

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Biochemical Pathways

Azetidines are used as building blocks for polyamines by anionic and cationic ring-opening polymerization

特性

IUPAC Name |

azepan-1-yl(azetidin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c13-10(9-7-11-8-9)12-5-3-1-2-4-6-12/h9,11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQCYRFSJQQSKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azetidine-3-carbonyl)azepane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Bromophenyl)methyl]azetidin-3-ol](/img/structure/B1489778.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489781.png)

![1-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1489788.png)

![N-[(furan-2-yl)methyl]-2-(3-hydroxypyrrolidin-1-yl)acetamide](/img/structure/B1489793.png)

![2-[4-(aminomethyl)-1H-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B1489796.png)